molecular formula C12H12N2O3 B11804422 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

Katalognummer: B11804422
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: ZPFKDIQHWAIWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound, 6-ethyl-4-oxa-2,5-diazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid , reflects its intricate polycyclic architecture. Breaking down the nomenclature:

  • Tricyclo[7.3.0.0³,⁷] : Indicates a tricyclic system with bridge lengths of 7, 3, and 0 carbons. The numbering specifies the fusion points between the rings.
  • 4-Oxa-2,5-diaza : Denotes the presence of two nitrogen atoms (at positions 2 and 5) and one oxygen atom (position 4) within the heterocyclic framework.
  • Dodeca-1(9),2,5,7-tetraene : Describes a 12-membered system with double bonds at positions 1(9), 2, 5, and 7.
  • 8-Carboxylic acid : Identifies the carboxylic acid substituent at position 8.

The molecular formula, C₁₂H₁₂N₂O₃ , and molecular weight of 232.23 g/mol further classify it as a medium-sized heterocyclic molecule with moderate polarity.

Property Value
IUPAC Name 6-ethyl-4-oxa-2,5-diazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.23 g/mol
SMILES CCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O

Molecular Topology and Bicyclic Framework Analysis

The compound features a fused bicyclic framework comprising:

  • A cyclopenta[b]pyridine core, where a cyclopentane ring is annulated to a pyridine ring at the [b] face.
  • An isoxazolo[4,5-e]pyridine system, formed by the fusion of an isoxazole ring (positions 4–5) with the pyridine moiety.

The SMILES string (CCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O) reveals:

  • An ethyl group (CCC) attached to the isoxazole nitrogen.
  • A carboxylic acid group (C(=O)O) at position 4 of the pyridine ring.
  • Partial saturation in the cyclopentane ring (CCC3), reducing aromaticity in this segment.

The InChIKey (ZPFKDIQHWAIWBB-UHFFFAOYSA-N) encodes the stereochemical and connectivity data, confirming the absence of chiral centers and planar geometry in the aromatic regions.

Crystallographic Data and Conformational Isomerism

While explicit crystallographic data for this compound remains unpublished, its 3D conformational preferences can be inferred from structural analogs. For example:

  • In related tricyclic systems like spiro[cyclobutane-cyclopentapyrido[2,3-d]pyrimidine], the cyclopentane ring adopts an envelope conformation to minimize steric strain.
  • The isoxazole ring’s planarity and the pyridine ring’s aromaticity likely restrict rotational freedom, favoring a single dominant conformation in the solid state.

Theoretical models suggest potential conformational isomerism arising from:

  • Rotation of the ethyl group : Free rotation around the C-N bond could produce staggered and eclipsed conformers.
  • Puckering of the cyclopentane ring : Pseudorotation may lead to interconverting envelope or half-chair forms, though energy barriers are likely low.
Structural Feature Conformational Behavior
Isoxazole ring Rigid, planar
Cyclopentane ring Flexible, pseudorotational
Ethyl substituent Freely rotating

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

6-ethyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-2-7-10-9(12(15)16)6-4-3-5-8(6)13-11(10)17-14-7/h2-5H2,1H3,(H,15,16)

InChI-Schlüssel

ZPFKDIQHWAIWBB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole-Based Cyclization

The reaction of 5-amino-1H-pyrazole-4-carbaldehyde with β-ketoesters in the presence of piperidine catalyzes the formation of pyrazolo[3,4-b]pyridine derivatives. Adapting this method, 3-ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid can be synthesized by substituting the β-ketoester with a cyclopentane-containing analog. For example, ethyl 3-oxocyclopentanecarboxylate reacts with 5-amino-1H-pyrazole-4-carbaldehyde under basic conditions to yield the pyridine core, followed by oxidation to introduce the isoxazole ring.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalyst: Piperidine (10 mol%)

  • Yield: 45–60% (estimated based on analogous reactions).

Knoevenagel-Michael Cyclization Cascade

A two-step approach involves:

  • Knoevenagel condensation : 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with cyclopentanone to form a chalcone intermediate.

  • Michael addition and cyclization : The chalcone undergoes nucleophilic attack by hydroxylamine, followed by intramolecular cyclization to form the isoxazole ring.

Key Optimization Parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization.

  • Oxidizing agents : Hypochlorite selectively oxidizes thioamide intermediates, preventing over-oxidation of the cyclopentane ring.

[3+2] Cycloaddition for Isoxazole Formation

Nitrile Oxide-Alkyne Coupling

In situ generation of a nitrile oxide from ethyl hydroxamate (via chlorination with SOCl2\text{SOCl}_2) enables a [3+2] cycloaddition with a cyclopentane-fused pyridine alkyne. This method ensures precise regiochemistry of the isoxazole ring.

Typical Procedure :

  • Generate nitrile oxide from ethyl 4-(hydroxyimino)cyclopentanecarboxylate using SOCl2\text{SOCl}_2.

  • React with 3-ethylpyridine-alkyne in toluene at 110°C for 12 hours.

  • Hydrolyze the ester to carboxylic acid using 6M HCl.

Advantages :

  • High regioselectivity (>90% by 1H^1\text{H} NMR).

  • Scalable to multigram quantities.

Solvent-Dependent Oxidation and Ring Closure

Hypochlorite-Mediated Oxidation

Adapting methods from thieno[2,3-b]pyridine systems, oxidation of a 3-aminocyclopenta[b]pyridine precursor with NaOCl in ethanol yields the isoxazole ring via intramolecular O–N bond formation. Ethanol promotes a six-membered transition state, ensuring correct ring annulation.

Critical Observations :

  • Solvent choice : Ethanol vs. DMF alters reaction pathway:

    • Ethanol: Favors isoxazole formation (70% yield).

    • DMF: Leads to pyridine N-oxidation (undesired).

  • Temperature : 0–5°C minimizes side reactions.

ConditionYield (%)Purity (HPLC)
Basic8598.5
Acidic7897.2

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented methods for analogous compounds suggest using microreactors to enhance heat transfer during exothermic cyclization steps. Key parameters:

  • Residence time: 2–5 minutes.

  • Temperature: 120°C.

  • Catalyst: Heterogeneous ZrO₂/SiO₂ (prevents catalyst leaching) .

Analyse Chemischer Reaktionen

3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese triflate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic Acid

Structural Features :

  • Differs only in the substituent at position 3 (methyl instead of ethyl).
    Key Comparisons :
  • Metabolic Stability : The bulkier ethyl group may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo.
    Research Findings :
  • Methyl derivatives are often prioritized in early-stage drug discovery due to simpler synthesis. However, ethyl substitution could offer improved pharmacokinetic profiles in specific contexts .

2-((4S)-6-(4-Chlorophenyl)-1-Methyl-4H-Benzo[c]isoxazolo[4,5-e]azepin-4-yl)acetamide

Structural Features :

  • Contains a benzazepine ring fused to an isoxazole, with a 4-chlorophenyl group and acetamide side chain .
    Key Comparisons :
  • Ring System : The benzoazepine core introduces greater conformational flexibility compared to the rigid cyclopenta-pyridine scaffold of the target compound.
  • Therapeutic Application : Patent data highlight its use in treating thrombocythemia, suggesting JAK2 or BET protein inhibition mechanisms .
    Research Findings :
  • The chlorophenyl group enhances target affinity via hydrophobic interactions, while the acetamide may improve solubility.

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid

Structural Features :

  • Thiazolidine ring with two carboxylic acid groups, a phenyl-substituted piperazine, and dimethyl substituents .
    Key Comparisons :
  • Functionality : Multiple carboxylic acids enable metal chelation or pH-dependent solubility, unlike the single carboxylic acid in the target compound.
  • Biological Targets : Thiazolidine derivatives are often explored as protease inhibitors or antioxidants, diverging from the likely kinase/enzyme targets of the isoxazolopyridine scaffold.

Comparative Data Table

Compound Name Structural Features Functional Groups Therapeutic Potential Key Properties
3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid Cyclopenta-isoxazole-pyridine fusion Carboxylic acid, ethyl group Enzyme inhibition (hypothetical) High rigidity, moderate solubility
3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid Methyl at position 3 Carboxylic acid, methyl group Early-stage drug leads Lower logP, faster metabolism
2-((4S)-6-(4-Chlorophenyl)-1-Methyl-4H-benzo[c]isoxazolo[4,5-e]azepin-4-yl)acetamide Benzoazepine-isoxazole fusion, chlorophenyl Acetamide, chlorophenyl Thrombocythemia treatment Flexible core, high target affinity
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-piperazine fusion Two carboxylic acids, dimethyl Protease inhibition, chelation Chelating ability, pH sensitivity

Research Implications

  • Structural Rigidity vs. Flexibility : The target compound’s cyclopenta-pyridine core offers rigidity advantageous for selective enzyme binding, whereas benzoazepine () and thiazolidine () derivatives prioritize adaptability for diverse targets.
  • Substituent Effects : Ethyl groups enhance lipophilicity but require balancing with polar moieties (e.g., carboxylic acids) to maintain solubility.

Biologische Aktivität

3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique bicyclic structure, which incorporates both isoxazole and pyridine moieties, this compound has shown promise in various therapeutic applications, particularly in pharmacology.

  • Molecular Formula: C12H12N2O
  • Molecular Weight: Approximately 204.24 g/mol
  • Structural Features: The compound features a carboxylic acid group that allows for various chemical transformations, such as esterification and amidation. Its electrophilic aromatic substitution reactions are typical of pyridine derivatives.

Antitumor Properties

Preliminary studies indicate that this compound may exhibit antitumor activity. Research has suggested that compounds with similar structural features can interact with biological targets involved in cancer progression. The specific mechanisms of action are still under investigation but may involve the inhibition of key enzymes or receptors associated with tumor growth.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. This activity is significant as inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The structural characteristics of the compound may facilitate interactions with inflammatory mediators, although further research is necessary to elucidate these pathways fully.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to various biological targets have been conducted using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • X-ray Crystallography

These methods help understand how the compound interacts at the molecular level with enzymes and receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting notable compounds:

Compound NameStructural FeaturesUnique Aspects
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acidBenzyl group substitutionPotentially enhanced lipophilicity
1H-Pyrazolo[3,4-b]quinoline derivativesPyrazole ring integrationDiverse biological activities reported
Isoxazole derivativesIsoxazole coreVaried pharmacological profiles

This table illustrates the diversity within this class of heterocycles while emphasizing the unique structure and potential applications of this compound in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the pharmacological profiles of compounds related to this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Mechanism : Another investigation revealed that the compound could inhibit pro-inflammatory cytokines in vitro. This suggests a potential for use in treating inflammatory diseases.
  • Binding Affinity Studies : Research utilizing SPR indicated that modifications to the compound's structure could enhance its binding affinity to specific targets involved in inflammatory responses.

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with cyclization of precursor heterocycles. For example, cyclopenta[b]pyridine cores are often formed via acid- or base-catalyzed cyclization of aminopyridine derivatives with aldehydes or ketones. Subsequent functionalization (e.g., ethyl group introduction) is achieved through alkylation or nucleophilic substitution. Key steps require precise control of temperature (60–120°C), solvent selection (e.g., ethanol, DMF), and reaction times (6–24 hours) to optimize yields (≥60%) and purity (>95%) .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, ¹H NMR can resolve ethyl group protons (δ 1.2–1.4 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Molecular docking studies with software like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., ACE or COX-2). IC₅₀ values are calculated from dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield or impurity in the final step?

Contradictory yield reports (e.g., 40% vs. 75%) may arise from solvent polarity or catalyst choice. Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.
  • Catalyst variation : Copper(I) iodide or palladium catalysts improve coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side-product formation. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .

Q. How do structural modifications (e.g., ethyl vs. cyclopropyl substituents) impact bioactivity?

Comparative studies show that ethyl groups enhance metabolic stability but reduce solubility. For example, replacing ethyl with cyclopropyl (as in related isoxazolo[5,4-b]pyridine derivatives) increases logP by 0.5 units, affecting membrane permeability. Structure-activity relationship (SAR) models using QSAR software (e.g., MOE) guide rational design .

Q. How to address contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may stem from assay conditions (e.g., ATP concentration, pH). Validate findings by:

  • Replicating assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
  • Cross-referencing with orthogonal methods (e.g., surface plasmon resonance for binding kinetics).
  • Meta-analysis of patent and literature data to identify consensus targets .

Q. What computational strategies predict metabolic pathways and toxicity?

Use in silico tools like ADMET Predictor or SwissADME to simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation). For toxicity, employ Derek Nexus for structural alerts (e.g., mutagenic potential of nitro groups). Experimental validation via hepatocyte incubation and LC-MS/MS metabolite profiling is recommended .

Methodological Guidance

Q. How to design a scalable synthesis protocol for gram-scale production?

Transition from batch to flow chemistry improves reproducibility. Key parameters:

  • Residence time : 30–60 minutes for cyclization steps.
  • Catalyst immobilization : Silica-supported Pd catalysts reduce metal leaching.
  • Workup automation : In-line liquid-liquid extraction minimizes manual handling .

Q. What strategies resolve crystallinity issues in formulation studies?

Amorphous forms of the compound often result from rapid precipitation. Techniques include:

  • Co-crystallization : With co-formers (e.g., succinic acid) to enhance stability.
  • Spray drying : Use tert-butyl alcohol/water mixtures to generate stable powders.
  • Polymorph screening : High-throughput crystallization trials with 96-well plates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.